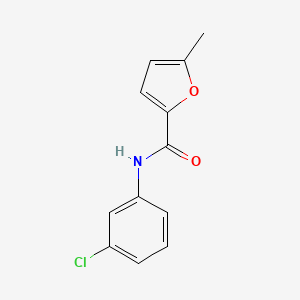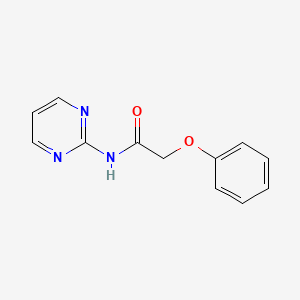
N-(3-chlorophenyl)-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-chlorophenyl)-5-methyl-2-furamide typically involves complex organic reactions, such as palladium-catalyzed cyclization, which has been utilized in the synthesis of related furamide derivatives. For instance, a new synthesis route for furo[3,2-c]quinolin-4(5H)-one was developed using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, showcasing the synthetic adaptability of furamide compounds (Lindahl et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to this compound often involves spectroscopy and X-ray crystallography. These methods have been instrumental in determining the crystal structures of closely related compounds, providing insights into their molecular configurations and intermolecular interactions. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, showcasing the detailed molecular arrangement and highlighting the utility of X-ray diffraction in understanding such compounds (Yang, 2009).
Chemical Reactions and Properties
This compound and related compounds participate in a variety of chemical reactions, demonstrating a wide range of chemical properties. These include reactions with active methylene compounds, amides, and undergo various catalyzed syntheses. For instance, reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds and amides highlighted the reactivity of similar furamide derivatives, leading to the production of furan derivatives (Kataoka et al., 1998).
Physical Properties Analysis
The physical properties of compounds like this compound, such as melting points, solubility, and crystal structure, are crucial for their practical application. These properties can be significantly affected by the molecular structure and substituents present in the compound. Studies on closely related compounds have employed X-ray diffraction and spectroscopic methods to elucidate their physical characteristics, contributing to a deeper understanding of how structural variations influence physical properties.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their functional groups and molecular structure. For example, phase transfer catalyzed syntheses have been used to produce diaryl 1,2-phenylene dioxydiacetates and N-aryl-5-(2-chlorophenyl)-2-furamides, demonstrating the versatility and reactivity of furamide compounds under different synthetic conditions (Wang et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, “N-(3-chlorophenyl)urethane”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
Mechanism of Action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is known to inhibit oxidative phosphorylation .
Mode of Action
Based on its structural similarity to cccp, it may act as a protonophore, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production and energy availability within the cell .
Biochemical Pathways
If it acts similarly to cccp, it would primarily affect the electron transport chain in mitochondria, disrupting oxidative phosphorylation . This disruption could have downstream effects on any cellular processes that rely on ATP for energy.
Result of Action
If it acts similarly to CCCP, it could cause a decrease in ATP production and energy availability within the cell, potentially leading to cell death .
properties
IUPAC Name |
N-(3-chlorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAJMZBVZKHCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)

![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)

![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)